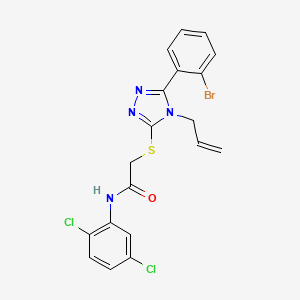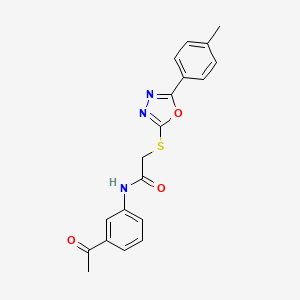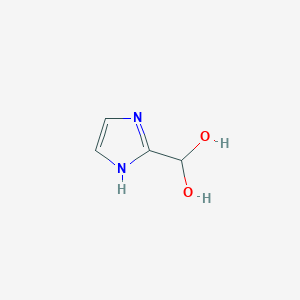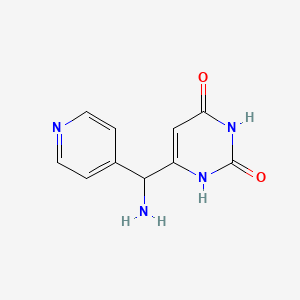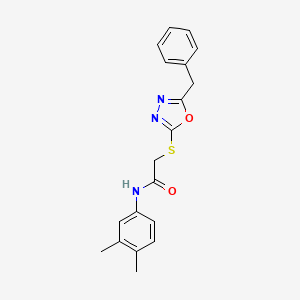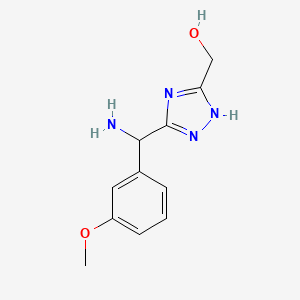
(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Triazole derivatives are known for their ability to interact with various biological targets, making them valuable in drug discovery.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings. Its chemical properties can be leveraged to create materials with desired characteristics.
Mecanismo De Acción
The mechanism of action of (3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol would depend on its specific interactions with molecular targets. Typically, triazole derivatives exert their effects by binding to enzymes or receptors, modulating their activity. This can lead to various biological outcomes, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-(Amino(phenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
(3-(Amino(3-chlorophenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol: Contains a chlorine atom instead of a methoxy group, potentially altering its properties.
Uniqueness
(3-(Amino(3-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methanol is unique due to the presence of the methoxy group, which can influence its electronic properties and interactions with biological targets. This structural feature may enhance its activity or selectivity in certain applications.
Propiedades
Fórmula molecular |
C11H14N4O2 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
[3-[amino-(3-methoxyphenyl)methyl]-1H-1,2,4-triazol-5-yl]methanol |
InChI |
InChI=1S/C11H14N4O2/c1-17-8-4-2-3-7(5-8)10(12)11-13-9(6-16)14-15-11/h2-5,10,16H,6,12H2,1H3,(H,13,14,15) |
Clave InChI |
ANMPVEFTTIUYDV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(C2=NNC(=N2)CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


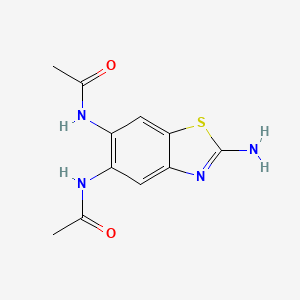
![2-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)acetonitrile](/img/structure/B11773662.png)
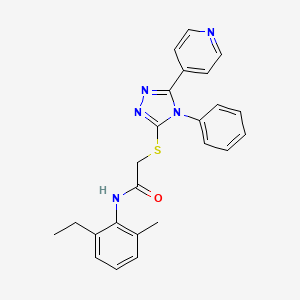

![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
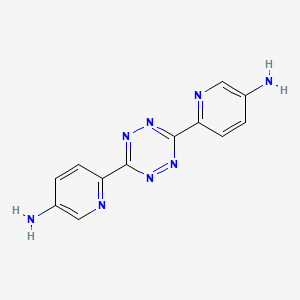
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
![(R)-(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B11773704.png)
